(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Description
The compound (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone (enone) core. Its structure includes:
- A furan-2-yl ring substituted at the 5-position with a 2-chlorophenyl group.
- A 4-methoxyphenyl group attached to the carbonyl carbon.
- An E-configuration of the enone moiety, confirmed by X-ray crystallography in analogous compounds .
Molecular Formula: C₂₀H₁₅ClO₃ Molecular Weight: 338.79 g/mol . Chalcones like this are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituent effects .
Properties
Molecular Formula |
C20H15ClO3 |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H15ClO3/c1-23-15-8-6-14(7-9-15)19(22)12-10-16-11-13-20(24-16)17-4-2-3-5-18(17)21/h2-13H,1H3/b12-10+ |
InChI Key |
UMDFVEAHZPLLAH-ZRDIBKRKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts such as solid bases can also enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Methoxy or ethoxy derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures to (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one exhibit significant anticancer properties. Key findings include:
- Mechanisms of Action :
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production, leading to oxidative stress and subsequent cell death in tumor cells .
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| CLL (HG-3) | 0.17 | Induction of apoptosis | |
| CLL (PGA-1) | 0.35 | ROS-mediated pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research suggests that it may be effective against resistant strains of bacteria:
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan Ring and Aryl Groups
The biological and physicochemical properties of chalcones are highly dependent on substituent positions and electronic effects. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Chlorine vs. Methoxy Substituents : The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with the electron-donating 4-methoxyphenyl group. This combination may optimize π-π stacking and dipole interactions in biological targets .
- Nitro and Iodo Derivatives : Compounds with nitro (e.g., ) or iodo (e.g., LabMol-76 ) substituents exhibit higher molecular weights and altered solubility profiles, which could influence bioavailability.
Antifungal Activity:
- In pyrrole-based chalcones, compounds with 4-chlorophenyl (e.g., compound 7 in ) and 2,5-dichlorophenyl groups demonstrated potent activity against Candida krusei, surpassing ketoconazole. The target compound’s 2-chlorophenyl group may similarly enhance antifungal efficacy through hydrophobic interactions .
Anticancer Activity:
- Thiazole-chalcone hybrids (e.g., compound 7 in ) with 3-chlorophenyl substituents showed DNA gyrase B inhibition (IC₅₀ = 6.54 µM). The target compound’s 2-chlorophenyl group could exhibit comparable activity due to similar steric and electronic profiles .
Antimicrobial SAR Trends:
- Methoxy Groups : Compounds with 4-methoxyphenyl (e.g., ) often show moderate activity due to increased solubility but reduced membrane penetration.
- Chlorine Substituents : 2-Chlorophenyl derivatives may exhibit enhanced activity over 4-chlorophenyl analogs due to improved binding pocket compatibility .
Computational and Crystallographic Insights
- Crystal Packing : The E-configuration in analogous chalcones creates planar structures stabilized by C—H···π and π-π interactions, as seen in . The 2-chlorophenyl group in the target compound may introduce slight torsional angles (~7–56° ), impacting molecular planarity and crystal stability.
Biological Activity
The compound (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a furan derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 5-(2-chlorophenyl)furan-2-carbaldehyde with 4-methoxyacetophenone. The reaction is facilitated under mild conditions, yielding the desired compound in good purity and yield. The compound typically appears as yellow crystals with a melting point around 179–181°C .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound demonstrated an IC50 value of approximately 27.3 μM against T47D breast cancer cells, indicating potent cytotoxicity .
Antioxidant Properties
In addition to its anticancer effects, the compound has shown promising antioxidant activity. This was assessed using assays such as DPPH radical scavenging and ferrous ion chelating tests. The results suggest that it effectively reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Neuroprotective Effects
The neuroprotective potential of this compound was evaluated in vivo using a model of acute cerebral ischemia. In this study, the compound significantly prolonged the survival time of mice subjected to induced ischemia, suggesting its capability to protect neuronal cells from damage during ischemic events . This activity may be attributed to its ability to inhibit apoptosis and promote neuronal survival.
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests it activates apoptotic pathways leading to programmed cell death in malignant cells.
- Antioxidant Mechanisms : By scavenging free radicals, it mitigates oxidative damage, contributing to its neuroprotective effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
